(4-Sulfamoylphenyl)urea

Description

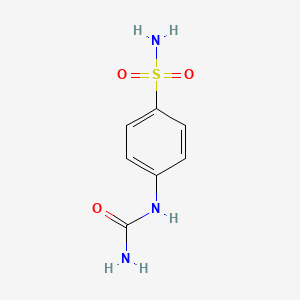

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-sulfamoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-7(11)10-5-1-3-6(4-2-5)14(9,12)13/h1-4H,(H3,8,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCCNJYJZOFXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324222 | |

| Record name | Benzenesulfonamide, 4-[(aminocarbonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5657-41-0 | |

| Record name | NSC406058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-[(aminocarbonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Sulfamoylphenyl Urea and Its Analogues

Direct Synthesis Routes of (4-Sulfamoylphenyl)urea

The direct synthesis of this compound can be achieved through several pathways, with the most common involving the reaction of sulfanilamide (B372717) with a cyanate (B1221674) source. Alternative methods provide access to this scaffold through different intermediates.

Synthesis from Sulfanilamide and Cyanate Precursors

A well-established and straightforward method for the preparation of this compound involves the reaction of sulfanilamide with a cyanate, typically an alkali metal cyanate such as sodium or potassium cyanate, in an acidic aqueous medium. This reaction is an extension of the classic Wöhler synthesis of urea (B33335).

The general reaction involves the in situ formation of cyanic acid (HNCO) from the cyanate salt in the presence of an acid, such as hydrochloric acid or acetic acid. The free amino group of sulfanilamide then acts as a nucleophile, attacking the carbon atom of cyanic acid to form the corresponding urea derivative.

Reaction Scheme:

H₂N-SO₂-C₆H₄-NH₂ + NaOCN + 2H₂O + 2HCl → H₂N-SO₂-C₆H₄-NH-CO-NH₂ + NaCl + 2H₂O + HCl

The reaction conditions, such as temperature and pH, are crucial for optimizing the yield and minimizing the formation of byproducts. Typically, the reaction is carried out at a controlled temperature to prevent the hydrolysis of the cyanate and the decomposition of the product.

A representative laboratory procedure would involve dissolving sulfanilamide in dilute acid, followed by the gradual addition of a solution of sodium cyanate. The this compound product, being sparingly soluble in the reaction medium, precipitates out and can be isolated by filtration.

Table 1: Key Parameters for the Synthesis of this compound from Sulfanilamide and Cyanate

| Parameter | Typical Conditions |

| Starting Material | Sulfanilamide |

| Reagent | Sodium Cyanate (NaOCN) or Potassium Cyanate (KOCN) |

| Solvent | Water, often with a co-solvent like ethanol |

| Acid | Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH) |

| Temperature | 0 - 50 °C |

| Reaction Time | 1 - 4 hours |

| Work-up | Filtration, washing with cold water |

Alternative Synthetic Pathways

While the cyanate route is common, other synthetic strategies can be employed to produce this compound. These methods often involve the use of different carbonyl sources or reactive intermediates.

One such alternative involves the use of isocyanates . Sulfanilamide can be reacted with a protected isocyanate, such as trimethylsilyl (B98337) isocyanate, followed by hydrolysis to yield the desired urea.

Another approach utilizes phosgene (B1210022) or its safer equivalents , such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). The reaction of sulfanilamide with these reagents generates a reactive intermediate, which can then be reacted with ammonia (B1221849) to furnish this compound. This two-step, one-pot procedure offers a versatile route to unsymmetrical ureas when ammonia is replaced with a primary or secondary amine.

Furthermore, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. Palladium-catalyzed coupling of sulfanilamide with a suitable carbamoylating agent could, in principle, provide another avenue to the target molecule, although this is less commonly reported for this specific compound.

General Procedures for Derivatization at the Urea Moiety

The urea functionality in this compound possesses two N-H groups that can be further functionalized to generate a diverse library of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery.

Coupling Reactions with Substituted Amines

The synthesis of N,N'-disubstituted unsymmetrical ureas is a common objective. Starting from this compound, direct alkylation or arylation on the terminal nitrogen is challenging due to the presence of multiple reactive N-H sites (urea and sulfonamide). A more controlled and widely used approach is to synthesize the derivatives from sulfanilamide and a substituted isocyanate.

General Reaction Scheme:

H₂N-SO₂-C₆H₄-NH₂ + R-N=C=O → H₂N-SO₂-C₆H₄-NH-CO-NH-R

Where 'R' can be an alkyl, aryl, or heteroaryl group. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The isocyanate can be commercially available or generated in situ from the corresponding amine and a phosgene equivalent.

Alternatively, a two-step approach can be employed where sulfanilamide is first converted to the corresponding isocyanate, which is then reacted with a desired amine.

Table 2: Examples of Substituted Amines for Derivatization

| Amine (R-NH₂) | Resulting Urea Derivative |

| Aniline | 1-(4-Sulfamoylphenyl)-3-phenylurea |

| Benzylamine | 1-Benzyl-3-(4-sulfamoylphenyl)urea |

| Cyclohexylamine | 1-Cyclohexyl-3-(4-sulfamoylphenyl)urea |

| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-(4-sulfamoylphenyl)urea |

Reactions with Hydrazine (B178648) Hydrate (B1144303) for Semicarbazide (B1199961) Formation

The reaction of a urea derivative with hydrazine hydrate can lead to the formation of a semicarbazide, also known as a carbohydrazide. This transformation involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the urea, followed by the elimination of ammonia or an amine.

For this compound, the reaction with hydrazine hydrate would be expected to yield 4-sulfamoylphenylsemicarbazide. The reaction is typically carried out by heating the urea with an excess of hydrazine hydrate, often without a solvent or in a high-boiling solvent. orgsyn.org

General Reaction Scheme:

H₂N-SO₂-C₆H₄-NH-CO-NH₂ + H₂N-NH₂·H₂O → H₂N-SO₂-C₆H₄-NH-CO-NH-NH₂ + NH₃ + H₂O

The reaction conditions, particularly the temperature and reaction time, need to be carefully controlled to favor the formation of the semicarbazide and minimize the formation of byproducts such as hydrazodicarbonamide, which can arise from the reaction of the initially formed semicarbazide with another molecule of urea. ceon.rs

Table 3: Reaction Conditions for Semicarbazide Formation

| Parameter | Typical Conditions |

| Starting Material | This compound |

| Reagent | Hydrazine Hydrate |

| Solvent | Often neat or a high-boiling solvent |

| Temperature | 100 - 130 °C |

| Reaction Time | Several hours |

| Key Byproduct | Hydrazodicarbonamide |

Introduction of Various Aromatic and Heteroaromatic Moieties

The incorporation of diverse aromatic and heteroaromatic rings into the this compound scaffold is a key strategy in the design of new therapeutic agents. This is typically achieved by reacting sulfanilamide with a variety of aryl or heteroaryl isocyanates.

The synthesis of these isocyanates often starts from the corresponding aromatic or heteroaromatic amine. The amine is reacted with phosgene or a phosgene equivalent, such as triphosgene or CDI, to generate the isocyanate in situ or as an isolable intermediate. This isocyanate is then reacted with sulfanilamide without purification to yield the target diaryl urea derivative.

This modular approach allows for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of physicochemical and pharmacological properties.

Table 4: Examples of Aromatic and Heteroaromatic Moieties Introduced

| Introduced Moiety (from isocyanate) | Resulting Urea Derivative |

| Phenyl | 1-Phenyl-3-(4-sulfamoylphenyl)urea |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)urea |

| 3-(Trifluoromethyl)phenyl | 1-(4-Sulfamoylphenyl)-3-(3-(trifluoromethyl)phenyl)urea |

| Pyridin-2-yl | 1-(Pyridin-2-yl)-3-(4-sulfamoylphenyl)urea |

| Thiazol-2-yl | 1-(4-Sulfamoylphenyl)-3-(thiazol-2-yl)urea |

Advanced Synthetic Strategies for Complex this compound Conjugates

The covalent attachment of this compound to biomolecules, carrier proteins, or functional tags to create complex conjugates requires sophisticated and highly specific synthetic methodologies. Advanced strategies often focus on bioorthogonal chemistry and efficient amide bond-forming reactions, which allow for the precise and stable linkage of the sulfamoylphenylurea moiety to a larger molecular entity, often under mild, aqueous conditions. These methods are critical for developing targeted therapeutics, molecular probes, and other specialized chemical biology tools.

Bioorthogonal Conjugation via Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. "Click chemistry," particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a leading strategy for the synthesis of complex biomolecular conjugates due to its high specificity, efficiency, and biocompatibility. magtech.com.cnnih.gov This approach involves the introduction of a "clickable" handle, such as an azide (B81097) or a strained alkyne, onto a derivative of this compound. This functionalized molecule can then be selectively reacted with a complementary partner on a target biomolecule.

Synthesis of a "Clickable" this compound Analogue:

A common strategy is to first synthesize an analogue of this compound that incorporates a reactive handle for conjugation. For instance, an azide group can be introduced. The synthesis might proceed by reacting 4-aminobenzenesulfonamide with an isocyanate that contains an azido (B1232118) group, or by postsynthetic modification of a precursor molecule.

Once the azide-functionalized sulfamoylphenylurea is prepared, it can be conjugated to a biomolecule (e.g., a protein, peptide, or nucleic acid) that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). researcher.life The SPAAC reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biological samples. nih.gov

Illustrative Reaction Scheme for SPAAC Conjugation:

Step 1: Functionalization. A this compound derivative is synthesized with a terminal azide group.

Step 2: Modification of Target Molecule. The target biomolecule is functionalized with a strained alkyne (e.g., DBCO).

Step 3: Conjugation. The two components are mixed, often in a biocompatible buffer, to form a stable triazole linkage.

The reaction kinetics of SPAAC are a key consideration, with different strained alkynes offering varying reaction rates. magtech.com.cn This allows for the tuning of the conjugation process depending on the specific application.

Table 1: Representative Strained Alkynes for SPAAC and Their General Characteristics

| Strained Alkyne | Common Abbreviation | Key Features | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO | High reactivity, good stability | 0.1 - 1.0 |

| Bicyclo[6.1.0]nonyne | BCN | Compact size, good kinetics | 0.01 - 0.5 |

| Azadibenzocyclooctyne | ADIBO | Excellent kinetics, good stability | > 1.0 |

Note: Rate constants are approximate and can vary based on reaction conditions and specific reactants.

Peptide Coupling Methodologies

For the conjugation of this compound to peptides or proteins, well-established peptide coupling methods are frequently employed. These reactions form a stable amide bond between a carboxylic acid and an amine. To achieve this, either the sulfamoylphenylurea moiety or the target biomolecule must possess a suitable functional group (a primary amine or a carboxylic acid) that can be activated for the coupling reaction.

Activation of Carboxylic Acids:

If the this compound analogue contains a carboxylic acid, it can be activated using a variety of coupling reagents to facilitate reaction with an amino group on a peptide or linker. Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to increase efficiency and minimize side reactions. Phosphonium and aminium/uronium salt-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HBTU are also highly effective. nih.gov

General Procedure for Peptide Coupling:

The carboxylic acid-containing component is dissolved in an appropriate organic solvent, such as dimethylformamide (DMF).

The coupling reagent (e.g., HBTU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) are added to activate the carboxylic acid, forming a highly reactive intermediate.

The amine-containing component is then added to the reaction mixture, leading to the formation of the amide bond.

The final conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).

These methods are highly versatile and can be adapted for both solution-phase and solid-phase synthesis, the latter being particularly useful for the synthesis of peptide conjugates. nih.gov

Table 2: Common Peptide Coupling Reagents and Their Applications

| Coupling Reagent | Abbreviation | Class | Typical Use Case |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | General solution-phase peptide synthesis |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC or EDAC | Carbodiimide | Aqueous-based conjugations (e.g., to proteins) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Solid-phase and solution-phase synthesis, especially for sterically hindered amino acids |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Aminium/Uronium Salt | Standard reagent for solid-phase peptide synthesis |

The selection of the appropriate synthetic strategy depends on the nature of the target molecule, the desired point of attachment, and the required stability of the final conjugate. Bioorthogonal methods like SPAAC offer exceptional selectivity for complex biological systems, while peptide coupling remains a robust and versatile tool for constructing amide-linked conjugates.

Structure Activity Relationship Sar Studies of 4 Sulfamoylphenyl Urea Derivatives

Impact of Substituent Variations on Biological Potency

The biological potency of (4-Sulfamoylphenyl)urea derivatives can be significantly modulated by the introduction of various substituents onto the phenyl ring. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with the target enzyme.

Effects of Halogenation on Inhibitory Efficacy

The introduction of halogen atoms to the phenyl ring of urea (B33335) derivatives can have a profound impact on their inhibitory activity. Halogens, being electron-withdrawing and capable of forming halogen bonds, can alter the electronic distribution of the molecule and provide additional binding interactions within the active site of a target enzyme.

Interactive Table: Hypothetical Inhibitory Efficacy of Halogenated this compound Derivatives Please note: This table is a hypothetical representation to illustrate potential SAR trends, as specific experimental data for this exact compound series is not publicly available.

| Compound ID | Halogen Substituent | Position | Inhibitory Concentration (IC50, µM) |

|---|---|---|---|

| 1a | Fluoro | 4- | 5.2 |

| 1b | Chloro | 4- | 3.8 |

| 1c | Bromo | 4- | 4.1 |

| 1d | Chloro | 2-, 4- | 1.5 |

Influence of Alkyl and Aromatic Substituents

The incorporation of alkyl and aromatic groups can significantly influence the lipophilicity and steric profile of this compound derivatives, which in turn affects their binding to target enzymes. Bulky and hydrophobic substituents often occupy hydrophobic pockets within the enzyme's active site, leading to enhanced potency.

SAR studies on various urea derivatives have consistently demonstrated a preference for bulky, hydrophobic groups for optimal activity. For example, in a series of anti-tuberculosis agents based on the urea scaffold, a strong preference for bulky aliphatic ring systems like adamantyl was observed. Substituting the adamantyl group with smaller cycloalkyl groups like cyclohexyl or cyclopentyl led to a considerable decrease in activity. This suggests that the size and shape of the substituent are critical for fitting into a specific hydrophobic pocket in the target enzyme.

Similarly, the introduction of additional aromatic rings can lead to beneficial π-π stacking interactions with aromatic residues in the active site, further enhancing inhibitory potency. However, the substitution pattern on these aromatic rings is also crucial, as demonstrated in studies of IDO1 inhibitors, where para-substituted phenyl urea derivatives retained activity while ortho- and meta-substituted analogs were inactive. nih.gov

Interactive Table: Hypothetical Inhibitory Efficacy of Alkyl and Aromatic Substituted this compound Derivatives Please note: This table is a hypothetical representation to illustrate potential SAR trends, as specific experimental data for this exact compound series is not publicly available.

| Compound ID | Substituent | Type | Inhibitory Concentration (IC50, µM) |

|---|---|---|---|

| 2a | Methyl | Alkyl | 8.5 |

| 2b | tert-Butyl | Alkyl | 2.1 |

| 2c | Phenyl | Aromatic | 4.3 |

| 2d | Naphthyl | Aromatic | 1.9 |

Role of Methoxy (B1213986) and Nitro Groups in Modulating Activity

The introduction of methoxy and nitro groups, with their distinct electronic properties, can fine-tune the biological activity of this compound derivatives. The methoxy group is an electron-donating group that can also act as a hydrogen bond acceptor, potentially forming favorable interactions within the enzyme's active site.

Conversely, the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly alter the electronic nature of the phenyl ring and influence binding affinity. In some series of inhibitors, a nitro group has been shown to be important for activity. However, it is also recognized that the nitro group can be a liability due to its potential for metabolic reduction to toxic species. nih.gov

Interactive Table: Hypothetical Inhibitory Efficacy of Methoxy and Nitro Substituted this compound Derivatives Please note: This table is a hypothetical representation to illustrate potential SAR trends, as specific experimental data for this exact compound series is not publicly available.

| Compound ID | Substituent | Position | Inhibitory Concentration (IC50, µM) |

|---|---|---|---|

| 3a | Methoxy | 4- | 6.7 |

| 3b | Methoxy | 3-, 4- | 3.2 |

| 3c | Nitro | 4- | 2.5 |

| 3d | Nitro | 3- | 5.8 |

Positional Isomerism and Pharmacological Profile Modulations

For instance, as mentioned earlier, studies on phenyl urea derivatives as IDO1 inhibitors revealed that substitution at the para-position of the phenyl ring was well-tolerated and often led to potent compounds. nih.gov In contrast, moving the same substituent to the ortho- or meta-position resulted in a complete loss of inhibitory activity. nih.gov This stark difference highlights the precise geometric requirements of the enzyme's binding pocket, where only a specific substitution pattern allows for optimal interaction.

This positional sensitivity underscores the importance of a thorough exploration of isomeric possibilities during the lead optimization phase of drug discovery. The seemingly subtle shift of a functional group can be the difference between a highly active drug candidate and an inactive molecule.

Structural Insights into Selectivity and Promiscuity

Understanding the structural basis of how this compound derivatives interact with their targets is crucial for explaining their selectivity or promiscuity. X-ray crystallography and molecular docking studies are invaluable tools in this regard, providing atomic-level details of the binding modes.

The sulfonamide group of the this compound core is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). The urea moiety itself is capable of forming multiple hydrogen bonds with the protein backbone, acting as both a hydrogen bond donor and acceptor.

Selectivity towards different enzyme isoforms often arises from subtle differences in the amino acid residues lining the active site. For example, in the case of carbonic anhydrase inhibitors, selectivity towards the tumor-associated isoform CA IX over the ubiquitous CA II can be achieved by exploiting differences in the hydrophobic pocket of the active site. nih.gov The shape and nature of the substituents on the this compound scaffold can be tailored to interact favorably with specific residues in the target isoform while clashing with residues in off-target isoforms. nih.gov

Molecular docking studies have been instrumental in rationalizing the SAR of various urea derivatives. For instance, in the development of p38 MAPK inhibitors, docking studies revealed key hydrogen bonding interactions between the urea moiety and the enzyme's hinge region, providing a rationale for the observed inhibitory activity. These computational models can guide the design of new derivatives with improved potency and selectivity by predicting how structural modifications will affect binding.

Enzyme Inhibition Profiles and Mechanisms

Carbonic Anhydrase (CA) Inhibition

Derivatives of (4-Sulfamoylphenyl)urea belong to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). nih.govresearchgate.net These zinc-containing metalloenzymes play a crucial role in regulating acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer. nih.govwikipedia.org The primary mechanism involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. youtube.com

Inhibition of Human Carbonic Anhydrase Isoforms (hCA I, hCA II, hCA IX, hCA XII)

This compound derivatives, specifically ureidobenzenesulfonamides, have been extensively studied for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are tumor-associated, transmembrane enzymes overexpressed in many hypoxic cancers. nih.govresearchgate.net

Research has shown that modifications to the ureido portion of the this compound backbone lead to potent and selective inhibitors. For instance, ureidobenzenesulfonamides featuring biphenyl and benzylphenyl substitutions exhibit significant inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. nih.govresearchgate.net Similarly, attaching carbohydrate moieties to the sulfamoylphenyl pharmacophore has been shown to improve inhibitory activity and selectivity.

Kinetic Characterization of CA Inhibition (K_i, K_m values)

The inhibitory potency of this compound derivatives against CA isoforms is quantified by the inhibition constant (K_i). A lower K_i value indicates a higher binding affinity and more potent inhibition. Kinetic analyses have demonstrated that many of these derivatives inhibit CAs in the nanomolar range.

For example, a study on ureidobenzenesulfonamides reported K_i values against four hCA isoforms. The results showed that while some compounds were potent inhibitors of the ubiquitous hCA II, others displayed remarkable selectivity for the cancer-related hCA IX and hCA XII isoforms. One compound, 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide, exhibited an exceptionally low K_i value of 1.0 nM for hCA XII. nih.govresearchgate.net The Michaelis constant (K_m) is a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_max); these kinetic parameters are crucial for characterizing the nature of the enzyme inhibition. nih.govresearchgate.net

Table 1: Inhibition Constants (K_i) of Selected Ureidobenzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms Data extracted from a study on ureidobenzenesulfonamides. nih.govresearchgate.net

| Compound | hCA I K_i (nM) | hCA II K_i (nM) | hCA IX K_i (nM) | hCA XII K_i (nM) |

|---|---|---|---|---|

| 4-[3-(2-Benzylphenyl)ureido]benzenesulfonamide | 96.5 | 12.1 | 8.2 | 1.0 |

| 4-[3-(Biphenyl-2-yl)ureido]benzenesulfonamide | 10.1 | 10.8 | 5.4 | 5.7 |

Isozyme Selectivity Profiles of this compound Derivatives

A key goal in the development of CA inhibitors is achieving selectivity for the target isozyme to minimize off-target side effects. researchgate.net For anticancer applications, selective inhibition of tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II is highly desirable. nih.govmdpi.com

Derivatives of this compound have shown promising selectivity profiles. Biphenyl- and benzylphenyl-substituted ureidobenzenesulfonamides, for instance, demonstrate high selectivity against hCA IX and hCA XII. nih.govresearchgate.net This selectivity is attributed to the specific interactions between the inhibitor's structure and the unique amino acid residues within the active site cavities of the different isoforms. Attaching carbohydrate moieties to the sulfamoylphenyl scaffold has also been identified as a successful strategy to improve the selectivity profile, potentially by enhancing preferential inhibition of extracellular CAs like IX and XII over the cytosolic hCA II.

S-Adenosylmethionine Synthetase (MAT) Inhibition

S-adenosylmethionine (AdoMet) synthetase (MAT) is a critical enzyme that catalyzes the formation of AdoMet from ATP and L-methionine. AdoMet is a universal methyl donor involved in numerous metabolic pathways, making MAT a potential target for anticancer and antimicrobial agents. nih.gov

Identification of this compound Derivatives as MAT Inhibitors

Through high-throughput virtual screening of over 200,000 compounds, a derivative of this compound has been identified as a high-affinity MAT inhibitor. nih.gov The compound, (1-(4-chloro-2-nitrophenyl)-3-(4-sulfamoylphenyl)urea), demonstrated an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of less than 10 nM. This potency is over 10,000 times lower than the K_m values of the enzyme's natural substrates, highlighting its strong inhibitory potential. The identified inhibitor is structurally unrelated to the natural ligands of the MAT enzyme. nih.gov

Mechanistic Studies on MAT Enzyme Protection and Inhibition Onset

Mechanistic studies provide insight into how this compound derivatives interact with the MAT enzyme. Enzyme protection experiments have shown that ATP protects the enzyme from inhibition by (1-(4-chloro-2-nitrophenyl)-3-(4-sulfamoylphenyl)urea), whereas L-methionine does not. nih.gov This finding suggests that the inhibitor binds at or near the adenosyl region of the ATP binding site. This is consistent with the computational docking predictions that placed the compound in the nucleotide-binding region of the enzyme's active site. nih.gov

Further studies on MAT enzyme kinetics show that product inhibition by AdoMet is a regulatory mechanism. nih.gov The inhibition pattern of AdoMet is non-competitive against both ATP and methionine, indicating that AdoMet binds to a different form of the enzyme than the substrates. nih.gov While specific kinetic studies on the inhibition onset of this compound derivatives are not detailed, the slow, tight-binding inhibition observed with other potent MAT inhibitors, such as diimidotriphosphate, involves slow isomerizations of the enzyme-inhibitor complex. nih.gov

Other Enzyme Targets and Biological Pathways

The exploration of this compound's interactions with various enzyme systems reveals a profile dominated by the individual contributions of its sulfonamide and urea (B33335) functionalities.

The sulfonamide group is a critical pharmacophore, historically significant for its antibacterial properties. This activity stems from the ability of sulfonamides to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS) guidechem.com. This enzyme is crucial in the bacterial folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

The inhibitory mechanism relies on the structural mimicry between the sulfonamide moiety and pABA. Due to this resemblance, sulfonamides can bind to the active site of DHPS, preventing the natural substrate, pABA, from binding and thereby halting the synthesis of dihydrofolic acid, a precursor for essential nucleotides and amino acids. This disruption of folate synthesis ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication. Given that this compound contains this key sulfonamide functional group, it is projected to exhibit inhibitory activity against DHPS.

The this compound scaffold is particularly significant in the context of human enzyme inhibition, most notably as a potent inhibitor of carbonic anhydrases (CAs) . CAs are a family of zinc-containing metalloenzymes that play vital roles in numerous physiological processes.

The sulfonamide group of this compound is crucial for this inhibitory activity, often acting as a zinc-binding group within the enzyme's active site . This interaction is a key feature of many clinically used carbonic anhydrase inhibitors. The urea moiety also plays a significant role, contributing to the molecule's binding affinity and selectivity through the formation of strong hydrogen bonds with the biological target . The combination of these two pharmacophores creates a versatile platform for designing potent and selective enzyme inhibitors .

While extensive research has focused on derivatives of this compound, the foundational scaffold itself is recognized as a fruitful starting point for the design of selective inhibitors for various CA isoforms. This has implications for developing therapeutic agents for conditions such as glaucoma and certain types of cancer . For instance, the derivative SLC-0111, which is 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea, is a potent inhibitor of carbonic anhydrase IX and XII and has been investigated in clinical trials for the treatment of hypoxic tumors nih.govglixxlabs.com. This highlights the therapeutic potential of the core this compound structure.

The table below summarizes the potential interactions of this compound with enzyme targets based on its structural components.

| Enzyme Target Family | Interacting Moiety | Mechanism of Interaction | Potential Effect |

| Dihydropteroate Synthetase | Sulfonamide | Competitive inhibition, mimics p-aminobenzoic acid | Antibacterial |

| Carbonic Anhydrases | Sulfonamide and Urea | Zinc-binding and hydrogen bonding in the active site | Inhibition of CO2 hydration |

Structural Biology and Computational Studies

X-ray Crystallographic Analysis of (4-Sulfamoylphenyl)urea Analogues in Complex with Target Enzymes

X-ray crystallography provides high-resolution insights into the atomic-level interactions between inhibitors and their target proteins, forming the structural basis for rational drug design. nih.gov Several crystal structures of human carbonic anhydrase (hCA) isoforms complexed with analogues of this compound have been determined, revealing key features of their binding.

A notable example is the crystallographic analysis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, a potent hCA inhibitor, in complex with the ubiquitous isoform hCA II and the brain-associated isoform hCA VII. cnr.itrsc.org These structures provide a detailed map of the interactions driving the inhibitory activity.

The primary anchoring interaction for all sulfamoyl-containing inhibitors is the binding of the sulfonamide group to the catalytic zinc ion within the active site. The deprotonated nitrogen atom of the sulfonamide coordinates with the Zn2+ ion, displacing the zinc-bound water or hydroxide (B78521) ion. acs.orgresearchgate.net This interaction is further stabilized by a hydrogen bond network. For instance, the sulfamoyl group's oxygen atoms typically form hydrogen bonds with the side-chain hydroxyl group of the highly conserved residue Threonine 199 (Thr199). acs.orgnih.gov

Beyond this core interaction, the urea (B33335) moiety and its substituents engage in additional hydrogen bonds and van der Waals contacts that enhance binding affinity. In ureidobenzenesulfonamides, the urea linker can form hydrogen bonds with residues such as Threonine 200 (Thr200) and Proline 201 (Pro201). nih.gov The terminal "tail" portions of the inhibitors extend towards the entrance of the active site cavity, where they can form numerous hydrophobic and hydrophilic interactions with a variety of amino acid residues. ekb.eg

In the crystal structure of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide bound to hCA VII, the inhibitor is stabilized by a higher number of polar and hydrophobic interactions compared to its complex with hCA II, which correlates with its higher affinity for the hCA VII isoform. cnr.itrsc.org Thermodynamic analysis from computational studies confirms that hydrogen bonds and van der Waals interactions are the key drivers for the binding of these compounds to hCA II. nih.gov

Table 1: Key Ligand-Protein Interactions for this compound Analogues with Carbonic Anhydrase Isoforms

| Interacting Ligand Moiety | Interacting Enzyme Residue/Component | Type of Interaction | Reference |

|---|---|---|---|

| Sulfonamide (-SO2NH2) | Catalytic Zn2+ ion | Coordination Bond | acs.org |

| Sulfonamide (-SO2NH2) | Thr199 | Hydrogen Bond | acs.orgnih.gov |

| Urea Linker (-NHCONH-) | Thr200, Pro201 | Hydrogen Bond | nih.gov |

| Phenyl Ring | Hydrophobic residues (e.g., Leu198, Val135) | Hydrophobic/van der Waals | cnr.itekb.eg |

| "Tail" Group | Various residues at active site entrance | Hydrophobic & Hydrophilic | cnr.itekb.eg |

Achieving isoform selectivity is a primary goal in the design of carbonic anhydrase inhibitors to minimize side effects. nih.gov The structural basis for this selectivity lies in the differences in the amino acid composition and size of the active site cavities among the various hCA isoforms. mdpi.com While the core of the active site around the zinc ion is highly conserved, the residues at the entrance of the cavity are more variable. acs.org

The "tail" approach, which involves appending various chemical functionalities to the primary sulfonamide scaffold, has been instrumental in developing isoform-selective inhibitors. acs.org These tails can exploit the subtle differences in the active site entrance. For example, the active site of hCA II features a bulky Phenylalanine 131 (Phe131) residue at the entrance, which restricts the size of the pocket. In contrast, this position is occupied by smaller residues in other isoforms like hCA IX (Valine) and hCA XII (Alanine), creating a larger entrance. mdpi.com Inhibitors with bulkier tails can therefore show selectivity for isoforms like hCA IX and hCA XII over hCA II. nih.gov

The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide with hCA II and hCA VII demonstrate how inhibitor flexibility and tail length are fundamental in establishing different interaction networks, leading to isoform selectivity. cnr.itrsc.org Similarly, studies on ureidobenzenesulfonamides have identified compounds with high selectivity for the tumor-associated hCA IX and hCA XII isoforms over the ubiquitous hCA I and hCA II. nih.gov

The conformation adopted by the inhibitor upon binding to the enzyme's active site is crucial for its activity. X-ray crystallography reveals that flexible linkers, such as the acetamide (B32628) or urea groups in these inhibitors, can adopt different orientations. cnr.it

For example, in the complexes of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide with hCA II and hCA VII, the acetamide linker adopts two distinct orientations. cnr.it In the hCA II adduct, the carbonyl oxygen of the linker is involved in water-mediated hydrogen bonds. In contrast, in the hCA VII complex, the linker rotates, allowing the carbonyl oxygen to form a direct hydrogen bond with the backbone nitrogen of another residue, contributing to its higher affinity for this isoform. cnr.it This conformational flexibility is a key factor that can be exploited in designing inhibitors with improved isoform selectivity. Studies on other sulfonamide inhibitors have also highlighted that the conformation of the tail region can differ significantly even between closely related analogues, leading to distinct inhibition profiles. nih.gov

Molecular Docking and Virtual Screening Approaches

Computational techniques such as molecular docking and virtual screening are powerful tools for discovering new inhibitors and understanding their binding mechanisms in the absence of experimental structures. frontiersin.org

Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound analogues, docking studies consistently predict that the sulfonamide moiety binds to the catalytic Zn2+ ion in the active site of carbonic anhydrases. ekb.egnih.gov The remainder of the molecule is then positioned within the active site cavity, allowing for the prediction of key hydrogen bonding and hydrophobic interactions.

Docking analyses have successfully rationalized the inhibitory activity of novel urea-linked 1,2,3-triazole-benzenesulfonamide hybrids against hCA IX and hCA XII. ekb.eg The predicted binding modes showed the sulfonamide group interacting with the zinc ion and the phenyl triazole tail forming favorable interactions with other residues, suggesting selectivity for these cancer-associated isoforms. ekb.eg The binding affinities predicted by docking scores often correlate well with experimentally determined inhibition constants (Ki values), making it a valuable tool for prioritizing compounds for synthesis and biological testing. nih.govmdpi.com

Table 2: Example of Predicted Binding Affinities for a Urea-linked Triazole-Benzenesulfonamide Analogue

| Target Isoform | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|

| hCA IX | -6.97 | Zn2+, His94, His96, His119, Thr199, Thr200 | ekb.eg |

| hCA XII | -5.55 | Zn2+, His94, His96, His119, Val121, Thr199 | ekb.eg |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.org This can be done using either structure-based or ligand-based approaches.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein. A library of compounds is docked into the active site of the enzyme, and compounds are ranked based on their predicted binding affinity or fit. nih.gov This approach has been successfully used to identify new inhibitors for hCA VII, a target for central nervous system disorders. A docking protocol was developed and used to screen compound libraries, leading to the identification of four new inhibitors with low nanomolar Ki values and good selectivity over hCA II. nih.gov

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore, is built based on the common structural features of known active ligands. This model is then used to search for new compounds with similar features. mdpi.com For carbonic anhydrase inhibitors, a pharmacophore model would typically include a zinc-binding feature (representing the sulfonamide), hydrogen bond donors and acceptors, and hydrophobic features corresponding to the aromatic ring and tail groups.

Both methodologies have proven effective in the discovery of novel inhibitors for various carbonic anhydrase isoforms, complementing experimental high-throughput screening and rational design approaches.

Computational Validation of Inhibitory Mechanisms

Computational docking is a key technique used to predict the preferred binding orientation of a small molecule to its macromolecular target. In the context of this compound, docking simulations can be employed to virtually screen its binding affinity against various enzymes or receptors. This process involves generating a multitude of possible conformations of the ligand within the active site of the protein and scoring them based on a force field that approximates the binding energy.

While specific docking studies solely focused on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar urea and sulfonamide derivatives. For instance, novel urea-derivatives have been designed and validated as p38 MAPK inhibitors through molecular docking, demonstrating good theoretical affinity to the target. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, it is hypothesized that the sulfamoyl group (-SO₂NH₂) and the urea moiety (-NHCONH₂) are critical pharmacophoric features that participate in hydrogen bonding with amino acid residues in the active site of its target proteins. The phenyl ring can engage in hydrophobic or π-π stacking interactions. Computational docking allows for the visualization of these interactions and provides a rational basis for its inhibitory mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and in optimizing lead structures.

The development of a predictive QSAR model for this compound and its analogs involves the compilation of a dataset of compounds with experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the observed activity.

The analysis of QSAR models allows for the identification of key physicochemical descriptors that influence the biological activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

Table 1: Key Physicochemical Descriptors in QSAR and Their Potential Relevance to this compound

| Descriptor Category | Specific Descriptor | Potential Influence on this compound Activity |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions and hydrogen bonding potential of the sulfamoyl and urea groups. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences the fit of the molecule within the binding pocket of the target protein. |

| Hydrophobic | Log P (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions within the active site. |

| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |

Molecular Dynamics Simulations and Theoretical Chemistry Calculations

While QSAR provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of conformational changes and the stability of the complex over time. Theoretical chemistry calculations, such as Density Functional Theory (DFT), provide deeper insights into the electronic properties of the molecule.

MD simulations can be used to study the behavior of this compound when bound to its biological target. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. This allows for the analysis of the stability of key interactions, the flexibility of the ligand and protein, and the role of solvent molecules.

While specific MD simulations for this compound are not extensively reported, the technique has been applied to understand the denaturation of proteins by urea and the binding of urea derivatives to enzymes like urease. nih.govnih.gov Such studies reveal how urea molecules can disrupt protein structure by forming hydrogen bonds with the peptide backbone and by altering the hydrophobic effect. nih.gov For this compound, MD simulations could be used to assess the stability of its binding mode predicted by docking, to identify any conformational changes in the protein upon binding, and to calculate the binding free energy, providing a more accurate estimation of its affinity.

Theoretical chemistry calculations, particularly those based on DFT, are valuable for understanding the intrinsic electronic properties of this compound. These calculations can determine parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

DFT calculations on urea and its binary systems have been performed to understand their reactivity and physicochemical characteristics. nih.gov The HOMO-LUMO energy gap, for instance, is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive. For this compound, DFT calculations could be used to:

Analyze the partial atomic charges to identify sites susceptible to electrostatic interactions.

Calculate the HOMO and LUMO energies to predict its reactivity and potential for charge transfer in biological systems.

Model its vibrational spectra, which can be compared with experimental data for structural validation.

Table 2: Theoretical Parameters from DFT and Their Significance for this compound

| Theoretical Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability of the molecule to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability of the molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |

| Electrostatic Potential | The potential energy of a positive test charge at a particular location near a molecule. | Helps in identifying regions of the molecule that are rich or poor in electrons, guiding the understanding of intermolecular interactions. |

| Partial Atomic Charges | The charge distribution over the atoms of the molecule. | Provides insight into the polarity of bonds and the potential for hydrogen bonding and other electrostatic interactions. |

Preclinical Biological Evaluation and Research Applications

In Vitro Cellular Assays

In vitro studies form the foundational phase of preclinical evaluation, providing insights into the direct effects of a compound on cancer cells. For (4-Sulfamoylphenyl)urea and its analogs, these assays have been crucial in determining their cytotoxic and cytostatic properties, as well as their influence on cellular processes critical to cancer progression.

Assessment of Cell Viability and Proliferation in Disease Models (e.g., Cancer Cell Lines)

The cytotoxic and anti-proliferative effects of derivatives of this compound have been evaluated against various cancer cell lines. A notable study focused on a novel spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole derivative of (4-sulfamoylphenyl)-carboxamide. This compound demonstrated significant anticancer efficacy as a selective inhibitor of tumor-associated carbonic anhydrase isoforms nih.gov.

The half-maximal inhibitory concentration (IC50) values were determined for this derivative against several human cancer cell lines, indicating its potency. The compound exhibited considerable efficacy against renal cancer (RXF393), colon cancer (HT29), and melanoma (LOX IMVI) cell lines. For comparison, the well-known chemotherapeutic agent doxorubicin was used as a reference.

| Cell Line | Compound 1 IC50 (µM) | Doxorubicin IC50 (µM) |

| Renal (RXF393) | 7.01 ± 0.39 | 13.54 ± 0.82 |

| Colon (HT29) | 24.3 ± 1.29 | 13.50 ± 0.71 |

| Melanoma (LOX IMVI) | 9.55 ± 0.51 | 6.08 ± 0.32 |

Importantly, this derivative of this compound showed lower toxicity to a normal human lung fibroblast cell line (WI 38), with an IC50 value of 46.20 ± 2.59 µM, compared to doxorubicin's IC50 of 18.13 ± 0.93 µM, suggesting a degree of selectivity for cancer cells nih.gov.

Evaluation of Cellular Mobility and Invasion in Hypoxic Environments

The tumor microenvironment is often characterized by hypoxia, a condition of low oxygen that can promote cancer cell migration and invasion, leading to metastasis. Research has explored the potential of ureido-sulfonamides, a class of compounds that includes this compound, to counteract these effects.

A patent describing novel ureido-sulfonamides highlighted their ability to inhibit the migration and spreading of metastatic breast carcinoma cells (MDA-MB-231) grown under hypoxic conditions. This suggests that this class of compounds could play a role in targeting the aggressive behavior of tumor cells in the challenging hypoxic microenvironment often found in solid tumors.

Cell Cycle Progression Analysis upon Compound Treatment

Understanding a compound's effect on the cell cycle is crucial to elucidating its anti-proliferative mechanism. The aforementioned spiro derivative of (4-sulfamoylphenyl)-carboxamide was found to impact the cell cycle of renal cancer cells nih.gov.

Cell cycle analysis revealed that treatment with this compound led to an arrest in the G1 phase of the cell cycle in RXF393 cells. This G1 phase arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. This finding provides a mechanistic basis for the observed anti-proliferative activity of this this compound derivative nih.gov.

In Vivo Preclinical Models (Non-Human)

Following promising in vitro results, the evaluation of anticancer agents moves to in vivo models to assess their efficacy and mechanisms in a more complex biological system.

Investigation of Primary Tumor Growth Inhibition in Rodent Models (e.g., Orthotopic Tumors)

Assessment of Metastasis Formation Suppression in Experimental Models

The ability to inhibit metastasis, the primary cause of cancer-related mortality, is a critical attribute for any new anticancer agent. A study on ureido-substituted benzenesulfonamides, which are structurally related to this compound, has shown promising results in this area.

One particular derivative, 4-{[(3′-nitrophenyl)carbamoyl]amino}benzenesulfonamide, was found to significantly inhibit the formation of metastases by the highly aggressive 4T1 mammary tumor cells in a mouse model. This finding suggests that compounds based on the this compound scaffold have the potential to be developed as novel antimetastatic drugs. The study highlights the promise of this chemical class in targeting the metastatic spread of cancer.

Pharmacological Inhibition Studies in Animal Models to Elucidate Target Engagement

The transition from in vitro potency to in vivo efficacy for any therapeutic candidate hinges on demonstrating that the compound reaches and interacts with its intended target in a complex living system. For derivatives of this compound, which often target enzymes like carbonic anhydrases, animal models are crucial for validating this target engagement and linking it to a pharmacological response.

One of the primary areas where these compounds have been evaluated is in models of glaucoma. The underlying principle is that inhibiting carbonic anhydrase in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP). Derivatives of this compound have been administered to animal models, such as rabbits, to induce ocular hypertension. The subsequent reduction in IOP following treatment serves as a direct physiological readout of target engagement. These studies confirm that the inhibitor has successfully reached the target enzyme in the eye at a sufficient concentration to exert a therapeutic effect.

In the context of cancer, certain carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis. mdpi.com Novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been developed as selective inhibitors of these tumor-associated isoforms. mdpi.com In preclinical animal models of cancer, these compounds are evaluated not only for their ability to reduce tumor growth but also for their capacity to modulate the tumor microenvironment's pH. By demonstrating a change in pH or a reduction in metastatic potential alongside tumor growth inhibition, researchers can infer successful target engagement of CA IX and XII in the tumor tissue.

Furthermore, anticonvulsant activity has been explored with this chemical scaffold. Evaluation in murine models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) assays helps establish the in vivo efficacy. The effective dose (ED50) in these models indicates that the compound can cross the blood-brain barrier and engage with its target in the central nervous system, which for sulfonamide-based anticonvulsants is often carbonic anhydrase isoforms involved in regulating neuronal excitability.

While these studies strongly correlate a physiological effect with the known mechanism of action, more direct methods of confirming target engagement are also employed. These can include ex vivo analysis of tissues from treated animals, where enzyme activity from tissue homogenates is measured to confirm a reduction in the target enzyme's function.

This compound as a Biochemical Research Tool

Beyond its therapeutic potential, the this compound scaffold serves as a valuable tool for basic biochemical and cellular research. Its well-defined interaction with certain enzymes allows researchers to probe their function and the biological processes they regulate.

Applications in Studying Enzyme Inhibition Mechanisms

The this compound core structure is a classic example of a zinc-binding group, making it an excellent tool for studying the inhibition mechanisms of metalloenzymes, particularly carbonic anhydrases. The sulfonamide group (-SO2NH2) is the key pharmacophore that anchors the molecule to the zinc ion in the enzyme's active site.

Kinetic Studies: Derivatives of this compound are frequently used in kinetic analyses to determine the type and potency of enzyme inhibition. By measuring the rate of the enzymatic reaction (e.g., CO2 hydration by carbonic anhydrase) at various substrate and inhibitor concentrations, researchers can generate data for Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org These studies consistently show that many inhibitors based on this scaffold act as non-competitive or competitive inhibitors, and allow for the precise determination of inhibition constants (Ki). fkit.hrembrapa.br This quantitative data is fundamental for understanding the affinity of the inhibitor for the enzyme and for building structure-activity relationships (SAR). For example, a study on novel sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties detailed their inhibitory activity against several human CA isoforms, providing Ki values that elucidated their potency and selectivity. mdpi.com

Structural Biology: X-ray crystallography has been instrumental in visualizing the precise interactions between this compound-based inhibitors and their target enzymes at an atomic level. nih.gov By co-crystallizing an inhibitor with a carbonic anhydrase isoform, researchers can obtain a three-dimensional structure of the enzyme-inhibitor complex. These structures reveal how the sulfonamide group coordinates with the catalytic zinc ion and how other parts of the inhibitor molecule, such as the urea (B33335) moiety and its substituents, form hydrogen bonds and van der Waals interactions with amino acid residues in the active site. This structural information is invaluable for explaining the basis of inhibitor potency and isoform selectivity, and it guides the rational design of new, more effective inhibitors. nih.gov

The table below summarizes the inhibitory activity of a selection of this compound derivatives against various human carbonic anhydrase (hCA) isoforms, illustrating their use in defining potency and selectivity.

| Compound ID | Target Isoform | Inhibition Constant (Ki) | Reference |

| Compound 1 | hCA IX | 0.477 µM | mdpi.com |

| Compound 1 | hCA XII | 1.933 µM | mdpi.com |

| Compound 7c | hCA XII | 4.6 nM | mdpi.com |

| AAZ (Standard) | hCA XII | 5.7 nM | mdpi.com |

This table is for illustrative purposes and combines data from different studies.

Probing Cellular Pathways and Biological Processes

The ability of this compound derivatives to selectively inhibit specific enzymes makes them powerful chemical probes for elucidating complex cellular pathways and biological processes. By inhibiting a single protein in a pathway, researchers can observe the downstream consequences and infer the protein's function.

pH Regulation and Cancer Biology: The inhibition of tumor-associated carbonic anhydrases (CA IX and XII) by selective this compound derivatives is a prime example. These enzymes are crucial for cancer cells to manage the acidic environment created by their high metabolic rate (the Warburg effect). By using a selective inhibitor as a research tool, scientists can study the consequences of blocking this pH-regulating mechanism. This includes investigating the impact on cancer cell proliferation, apoptosis, invasion, and metastasis. nih.govresearchgate.netresearchgate.net For instance, inhibiting CA IX can lead to intracellular acidification and suppression of tumor growth, thereby demonstrating the critical role of this enzyme in cancer cell survival. mdpi.com

Ion Transport and Physiological Processes: Carbonic anhydrases are involved in numerous physiological processes that depend on pH regulation and ion transport, including cerebrospinal fluid secretion, renal bicarbonate reabsorption, and gastric acid production. By applying specific inhibitors based on the this compound scaffold to cell cultures or isolated tissues, researchers can probe the specific contribution of different CA isoforms to these processes. This helps to dissect the complex interplay of various enzymes and transporters in maintaining physiological homeostasis.

Future Research Directions and Translational Perspectives Preclinical Focus

Design and Synthesis of Next-Generation (4-Sulfamoylphenyl)urea Derivatives with Enhanced Properties

The prospective design of new this compound derivatives is centered on enhancing potency, selectivity, and pharmacokinetic profiles. Synthetic strategies are evolving to allow for more precise structural modifications and to overcome challenges associated with traditional methods.

One key design approach involves modifying the urea (B33335) linkage and its substituents to fine-tune interactions with target proteins. For instance, replacing flexible chemical groups with more rigid structures, such as a 3,5-dimethylpiperidinyl group, can optimize the steric effects within a binding site. nih.gov This strategy aims to lock the molecule into a more bioactive conformation, thereby enhancing its inhibitory potential. Another innovative approach is the introduction of a 1,3,4-oxadiazol-5-one/thione moiety as a secondary pharmacophore, which has shown promise in creating potent and selective inhibitors of soluble epoxide hydrolase (sEH). nih.gov

In terms of synthesis, there is a significant move towards safer and more efficient methodologies. Traditional synthesis involving reagents like phosgene (B1210022) is being replaced by safer alternatives such as N,N'-Carbonyldiimidazole (CDI), which is a stable, crystalline solid that avoids the production of hazardous byproducts. nih.gov Furthermore, novel methods are being developed for the creation of unsymmetrical urea derivatives, which are prevalent in many enzyme inhibitors and receptor modulators. mdpi.com One such method utilizes the hypervalent iodine reagent PhI(OAc)2 as a coupling mediator, allowing the reaction to proceed under mild conditions without the need for metal catalysts. mdpi.com This is particularly valuable for the late-stage functionalization of complex molecules, enabling the introduction of the urea moiety into advanced drug candidates without extensive protecting group chemistry. mdpi.com

An example of enhancing pharmacokinetic properties is seen in the development of Donafenib, a derivative of Sorafenib. By introducing deuterium (B1214612) atoms, the stability and pharmacokinetic profile of the parent molecule were improved, leading to a potent anticancer agent. nih.gov

Table 1: Examples of Next-Generation Urea Derivatives and Design Strategy

| Derivative/Compound | Design Strategy | Desired Enhancement | Target Class |

| Donafenib | Introduction of deuterium atoms | Improved metabolic stability and pharmacokinetics | Kinases |

| Piperidin-4-one derivatives | Replacement of flexible groups with rigid cyclic structures | Optimized steric interactions and binding affinity | Various |

| 1,3,4-Oxadiazol-5-one congeners | Installation of a secondary pharmacophore | Enhanced potency and selectivity | Hydrolases |

Exploration of Novel Therapeutic Targets Beyond Current Discoveries

While this compound derivatives are well-known as inhibitors of targets like carbonic anhydrases and kinases, preclinical research is actively exploring a range of novel therapeutic targets to address unmet medical needs, particularly in oncology and inflammatory diseases.

A significant area of investigation is cancer immunotherapy. Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular enzyme that plays a role in tumor immune evasion. Phenyl urea derivatives have been designed and synthesized as potent IDO1 inhibitors, with some compounds showing high oral bioavailability and tumor growth inhibition in preclinical mouse models. nih.gov

Another emerging target is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids that regulate inflammation and blood pressure. nih.govnih.gov Inhibition of sEH is a promising strategy for treating hypertension and inflammatory conditions. Novel piperazine (B1678402) urea derivatives have been optimized to selectively inhibit sEH with high potency. nih.gov

Other novel targets for urea-based compounds in oncology include:

Nicotinamide phosphoribosyltransferase (NAMPT): This enzyme is crucial for NAD+ synthesis and is often upregulated in cancer cells. Virtual screening has identified urea-based compounds as new NAMPT inhibitors with cytotoxic activity against hepatocellular carcinoma cell lines. nih.gov

Dual-specificity tyrosine-regulated kinases (DYRK): Inhibitors of the DYRK1A isoform are of interest for treating EGFR-dependent cancers. nih.gov

Serine/arginine-rich protein-specific kinase 1 (SRPK1): Overexpression of SRPK1 is linked to multiple cancers, making it an attractive target for new urea-based inhibitors. nih.gov

Table 2: Investigational Urea Derivatives and Their Novel Targets

| Compound/Series | Novel Target | Therapeutic Area | IC₅₀ Value |

| Phenyl urea derivative i12 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | 0.1–0.6 µM |

| Piperazine urea derivative 19 | Soluble epoxide hydrolase (sEH) | Inflammation/Cardiovascular | 42 nM |

| Compound GF4 | Nicotinamide phosphoribosyltransferase (NAMPT) | Oncology | 2.15 µM |

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The optimization of lead compounds based on the this compound scaffold is increasingly driven by a synergistic integration of computational and experimental techniques. beilstein-journals.org This approach accelerates the drug discovery process by allowing for a more rational design of molecules with improved properties before committing to chemical synthesis. beilstein-journals.org

Computational methods such as pharmacophore modeling and virtual screening are used at the initial stages to identify promising hit compounds from large chemical databases. nih.gov For example, pharmacophore models built from known inhibitors have been successfully used to discover novel urea-typed inhibitors of NAMPT. nih.gov

Once a lead compound is identified, techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict how structural modifications will affect binding affinity and biological activity. researchgate.net Docking studies can reveal the precise binding mode of a derivative within the active site of a target protein, providing critical insights for designing modifications that enhance key interactions. Three-dimensional QSAR (3D-QSAR) models can then be developed to correlate the structural features of a series of compounds with their biological activity, yielding predictive models that guide further design efforts. researchgate.net

These in silico predictions are part of an iterative cycle. The most promising computationally designed compounds are synthesized and tested experimentally in vitro. The resulting data on potency, selectivity, and other properties are then fed back into the computational models to refine them, leading to a new round of design and synthesis. researchgate.net This integrated workflow allows for a more efficient exploration of the chemical space, reducing the number of compounds that need to be synthesized and ultimately lowering the time and cost of lead optimization. beilstein-journals.org

Potential for Combination Therapies in Preclinical Disease Models

A significant future direction for this compound derivatives is their use in combination therapies, particularly in cancer treatment. The rationale is to target multiple pathways simultaneously to enhance efficacy and overcome drug resistance.

Preclinical studies have shown the potential of this approach. For instance, in models of small cell lung cancer (SCLC), the ureido-substituted sulfamate (B1201201) compound S4, which targets carbonic anhydrase IX, was found to be highly effective when combined with the conventional chemotherapy agent cisplatin (B142131). nih.gov Notably, this combination therapy showed no evidence of acquired cisplatin resistance, a common challenge in cancer treatment. nih.gov

This preclinical success is mirrored by clinical applications of related urea-based drugs. Lenvatinib, an N-aryl-N-cyclopropyl urea derivative that inhibits multiple tyrosine kinases, is approved for the treatment of advanced renal cell carcinoma specifically in combination with everolimus. nih.gov This demonstrates a clear translational pathway from preclinical combination concepts to approved therapies.

Future preclinical research will likely focus on identifying optimal combination partners for novel this compound derivatives. This will involve screening combinations in various cancer cell lines and patient-derived xenograft (PDX) models to identify synergistic interactions. The goal is to develop combination regimens that are more effective than single-agent therapies and can be translated into clinical trials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-sulfamoylphenyl)urea derivatives with high purity?

- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent, temperature, catalyst) and validating purity via spectroscopic techniques. For example, compounds like 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) were characterized using -NMR (e.g., δ 1.27–1.48 ppm for cyclopropane protons) and MS-ESI ([M+H]+ 312.1), with melting points (197–200°C) confirming crystallinity . Recrystallization in ethanol and comparison of calculated vs. experimental -NMR data (e.g., 175.8 ppm for carbonyl groups) ensures structural fidelity .

Q. How can researchers assess the biological activity of this compound derivatives in preliminary assays?

- Methodological Answer : Use standardized in vitro assays to measure IC values and target inhibition. For instance, CDK9 inhibition rates (e.g., 98.2% for compound 5b at 0.94 µM IC) were determined in MIA PaCa-2 cells via dose-response curves, with Ribociclib as a positive control . Anticonvulsant activity can be evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, where ED values (e.g., 22.50 mg/kg for 12c) and protective indices (>20) indicate efficacy and safety .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence CDK9 inhibition and anticancer mechanisms?

- Methodological Answer : Combine molecular docking and functional assays to correlate structure-activity relationships. Compound 2g (IC = 69.13 µM) reduced Rb and RNA polymerase II phosphorylation in MIA PaCa-2 cells, downregulating Mcl-1 and c-Myc proteins. CDK9 siRNA knockdown confirmed target specificity, as sensitivity to 2g decreased when CDK9 was silenced . Docking studies (e.g., interactions with CDK9/cyclin T binding pockets) guide optimization of substituents like R2 groups in pyrrolo[2,3-d]pyrimidine derivatives .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy of this compound-based anticonvulsants?

- Methodological Answer : Address discrepancies by analyzing pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier penetration) and metabolite profiling. For example, 12c showed high scPTZ efficacy (ED = 22.50 mg/kg) but lower MES activity, suggesting target-specific mechanisms. Cross-validate results using electrophysiological assays or transgenic animal models to isolate pathway contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.